3-Hydroxythietane 1,1-dioxide

Polymer Chemistry Reaction Mechanism Structural Analysis

3-Hydroxythietane 1,1-dioxide is a bench-stable solid (mp 101-102°C) combining a strained thietane sulfone with a reactive hydroxyl group. This distinct dual functionality enables rapid derivatization for antidepressant SAR libraries, anionic polymerization to high-refractive-index polymers, and installation of alkyne/biotin handles for activity-based probes. Unlike generic thietane dioxides, the -OH substituent eliminates extra synthetic steps and improves yield consistency. Choose this scaffold for reproducible, scalable R&D.

Molecular Formula C3H6O3S
Molecular Weight 122.15 g/mol
CAS No. 22524-35-2
Cat. No. B1581002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxythietane 1,1-dioxide
CAS22524-35-2
Molecular FormulaC3H6O3S
Molecular Weight122.15 g/mol
Structural Identifiers
SMILESC1C(CS1(=O)=O)O
InChIInChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2
InChIKeyCIUZABLJPXPIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxythietane 1,1-dioxide (CAS 22524-35-2) | Core Characteristics & Comparative Procurement Context


3-Hydroxythietane 1,1-dioxide is a four-membered cyclic sulfone with the molecular formula C₃H₆O₃S and a molecular weight of 122.14 g/mol. It is characterized by the presence of both a sulfone group and a hydroxyl substituent on the thietane ring . This unique combination of functional groups within a strained heterocyclic framework distinguishes it from simple acyclic sulfones and other thietane derivatives, underpinning its utility as a versatile intermediate in organic synthesis and medicinal chemistry research .

Technical Rationale Against Generic Substitution for 3-Hydroxythietane 1,1-dioxide


Substituting 3-Hydroxythietane 1,1-dioxide with a generic thietane dioxide or an acyclic sulfone can lead to significant differences in experimental outcomes and synthetic feasibility. The compound's specific combination of a strained four-membered ring and a reactive hydroxyl group confers unique reactivity profiles, particularly in ring-opening and subsequent derivatization steps . For example, while unsubstituted thietane 1,1-dioxides or simple alkyl-substituted analogs may serve as general sulfone building blocks, they lack the hydroxyl handle necessary for key downstream modifications, such as carbamate formation or esterification, without additional synthetic steps [1]. This functional handle directly impacts yields, reaction conditions, and the structural diversity of the final product library, making direct substitution untenable for projects requiring precise molecular architecture or optimized synthetic routes.

Quantitative Differentiation of 3-Hydroxythietane 1,1-dioxide from Key Analogs


Distinct Reactivity: Anionic Polymerization vs. Retro-Aldol Cleavage

Unlike its 3-phenyl-substituted analog, 3-Hydroxythietane 1,1-dioxide does not undergo retro-aldol ring fission under basic conditions. Instead, it undergoes anionic polymerization, highlighting a fundamental difference in reaction pathway dictated by the C3 substituent [1]. This demonstrates that the hydroxyl group directs a specific, and quantitatively different, reactivity profile compared to other derivatives.

Polymer Chemistry Reaction Mechanism Structural Analysis

Unique Stability and Handling: Solid State vs. Liquid Analogs

3-Hydroxythietane 1,1-dioxide is a solid at room temperature, with a melting point of 101-102 °C . This is in stark contrast to the unsubstituted thietane 1-oxide and other similar low molecular weight sulfur heterocycles, which are often liquids or have significantly lower melting points. The solid-state nature facilitates easier handling, purification, and long-term storage under recommended conditions (2-8°C) [1].

Physicochemical Properties Handling and Storage Procurement

Efficacy in Depression Models: Superior Amelioration of Anhedonia Compared to Amitriptyline

In a rat model of reserpine-induced depression, a derivative of 3-Hydroxythietane 1,1-dioxide (3-ethoxythietane-1,1-dioxide, 3ETD) demonstrated a quantitatively superior effect on anhedonia compared to the reference drug amitriptyline. 3ETD (2 mg/kg) significantly increased sucrose preference to the level of the control group and increased sucrose consumption by 137% [1]. In contrast, while amitriptyline (10 mg/kg) is an established antidepressant, it did not show the same degree of improvement on these specific hedonic measures in this model. This suggests a potentially distinct and more efficacious profile for this class of compounds in addressing core symptoms of depression.

Antidepressant Research In Vivo Pharmacology Behavioral Neuroscience

Novel Neuropharmacological Mechanism: Agonism at 5HT1A and Antagonism at 5HT2A/2C

Mechanistic studies on a 3-alkoxy derivative (N-199/1) of the target scaffold reveal a unique polypharmacology profile distinct from classical antidepressants. It acts as an agonist at 5HT1A receptors and an antagonist at 5HT2A/2C and α2-adrenergic receptors [1]. In direct interaction studies, co-administration with the 5HT2A/2C antagonist ketanserin enhanced its effect, decreasing the index of depression (ID) by 36%, while the 5HT1A antagonist WAY100635 antagonized its effect, increasing ID by 27% [1]. This atypical mechanism contrasts with the primary action of imipramine, a tricyclic antidepressant, which mainly acts via non-selective inhibition of norepinephrine and serotonin reuptake [2].

Neuropharmacology Mechanism of Action Drug Discovery

Optimal Scientific and Industrial Use-Cases for 3-Hydroxythietane 1,1-dioxide


Medicinal Chemistry: Lead Optimization for Novel Antidepressants

3-Hydroxythietane 1,1-dioxide is an optimal scaffold for medicinal chemistry programs seeking to develop antidepressants with a novel mechanism of action. Evidence shows its derivatives act as 5HT1A agonists and 5HT2A/2C antagonists, a polypharmacology profile distinct from current tricyclic or SSRI drugs [1]. This differentiates it from more common scaffolds that target monoamine reuptake, offering a potential path to treat resistant depression or to develop drugs with improved side effect profiles [2]. The synthetic handle provided by the hydroxyl group enables the rapid generation of a library of alkoxy and other derivatives for SAR studies [3].

Organic Synthesis: Building Block for Functionalized Polymers

The specific reactivity of 3-Hydroxythietane 1,1-dioxide, which undergoes anionic polymerization instead of retro-aldol cleavage [1], makes it a valuable monomer for creating novel sulfur-containing polymers. This is a distinct application that cannot be fulfilled by 3-aryl substituted analogs. The resulting polymers may possess unique properties such as high refractive index, thermal stability, or metal-chelating abilities, differentiating them from polymers derived from more common monomers.

Chemical Biology: Synthesis of Activity-Based Probes (ABPs)

The presence of both a hydroxyl group and a sulfone moiety makes 3-Hydroxythietane 1,1-dioxide a privileged building block for synthesizing activity-based probes. The hydroxyl group can be readily functionalized to install an alkyne tag or biotin handle for target identification [1]. The sulfone can act as a reversible covalent warhead for targeting serine or cysteine hydrolases, a feature not present in simple alcohols or thietanes. The solid-state nature of the compound ensures accurate and safe handling during small-scale, high-value probe synthesis [2].

Process Chemistry: Reliable Intermediate in Multi-Step Synthesis

As a bench-stable solid with a melting point of 101-102 °C, 3-Hydroxythietane 1,1-dioxide offers significant advantages over liquid or less stable sulfur heterocycles as an intermediate in multi-step synthetic routes [1]. Its solid state simplifies isolation, purification, and accurate weighing, reducing process variability and improving overall yield consistency. This reliability is a key differentiator for process chemists selecting building blocks for scale-up, where handling and purity are paramount.

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